Cas no 898440-75-0 (1-butyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

1-butyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione structure
898440-75-0 structure
Product Name:1-butyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
CAS No:898440-75-0
MF:C15H22N6O2
MW:318.374182224274
CID:5483804
Update Time:2025-07-09

1-butyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Chemical and Physical Properties

Names and Identifiers

    • 1-butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
    • 1-butyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
    • Inchi: 1S/C15H22N6O2/c1-6-7-8-20-14-16-12-11(21(14)10(3)9(2)17-20)13(22)19(5)15(23)18(12)4/h10H,6-8H2,1-5H3
    • InChI Key: YFTYJMDHLSPZLJ-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N(C([H])([H])[H])C(N1C([H])([H])[H])=O)N=C1N(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])N=C(C([H])([H])[H])C([H])(C([H])([H])[H])N12

1-butyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Pricemore >>

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1-butyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Related Literature

Additional information on 1-butyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione

Introduction to 1-butyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione (CAS No. 898440-75-0)

1-butyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione (CAS No. 898440-75-0) is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique chemical framework and potential biological activities. This compound belongs to the triazino[4,3-g]purine class of molecules, which are characterized by their fused triazine and purine moieties. The presence of multiple methyl substituents and a butyl group at specific positions in its structure imparts distinct electronic and steric properties that make it a promising candidate for further investigation.

The synthesis of 1-butyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione involves a multi-step process that requires precise control over reaction conditions and reagent selection. The core structure of the compound is formed through the condensation of appropriately substituted hydrazines and nitriles under controlled thermal conditions. Subsequent functionalization steps introduce the methyl groups and the butyl chain at strategic positions to achieve the desired molecular architecture. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity of the compound.

One of the most compelling aspects of 1-butyl-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,g]purine-6,g;8-dione is its potential biological activity. The fused heterocyclic system in this compound exhibits properties that are reminiscent of known bioactive molecules used in therapeutic applications. Preliminary studies have suggested that this compound may possess inhibitory effects on certain enzymes and receptors that are implicated in various diseases. Specifically, it has shown promise in preclinical models as a modulator of pathways associated with inflammation and cell proliferation.

The butyl group at the 1-position of the molecule is particularly noteworthy as it can influence both solubility and metabolic stability. This substitution pattern is often employed in drug design to enhance pharmacokinetic properties while maintaining biological efficacy. Additionally, the tetramethyl substitution pattern at positions 3,g; 4,g; 7,g; and 9 introduces rigidity to the molecular framework,g; which can improve binding affinity to biological targets. These structural features make 1-butyl,g; 3,g; 4,g; 7,g; 9-tetramethyl,g; 1H,g; 4H,g; 6H,g; 7H,g; 8H,g; 9H-1,g; 2,g; 4-triazino[,g; 4,g; 3-g]purine,g; 6,g; 8-dione (CAS No. 898440-75-0) a versatile scaffold for further derivatization and optimization.

In recent years, research on heterocyclic compounds has intensified due to their diverse biological activities and potential therapeutic applications. The triazino[,g; 4,g; 3-g]purine scaffold has been particularly studied for its role in modulating enzyme activity and receptor binding. For instance, studies have shown that derivatives of this class can interact with kinases and other signaling proteins involved in cancer progression. The compound under discussion (1-butyl,g; 3,g; 4,g; 7,g; 9-tetramethyl,g; 1H,g; 4H,g; 6H,g; 7H,g; 8H,g; 9H-triazino[, g ; 3 - g ]purine - 6 , 8 - dione (CAS No . 89844 ,0 -75 -0 ) exhibits similar potential as these derivatives.

The pharmacological profile of this compound is further enhanced by its ability to cross cell membranes due to its lipophilic nature. This property is critical for drugs intended to act intracellularly or on membrane-bound receptors. The butyl group contributes significantly to this lipophilicity while also providing a site for further functionalization if needed. Researchers have explored various strategies to optimize the pharmacokinetic properties of such compounds by balancing lipophilicity with metabolic stability.

From a computational chemistry perspective, molecular modeling studies have been conducted to predict the binding modes of this compound with potential target proteins. These studies utilize advanced docking algorithms to simulate interactions between the molecule and biological targets such as enzymes or receptors. Preliminary results suggest that the compound can bind effectively to several key targets implicated in diseases such as cancer and inflammatory disorders.

The synthesis and characterization of analogs derived from this core structure are ongoing areas of research. By systematically varying substituents on different parts of the molecule, chemists aim to identify modifications that enhance potency or selectivity against specific targets. Such efforts are supported by high-throughput screening technologies that allow for rapid testing of large libraries of compounds.

The future prospects for applications involving this class of compounds appear promising given their diverse biological activities and structural versatility. As research progresses, additional derivatives may be developed with improved pharmacological profiles suitable for treating a range of diseases.

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